6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H10N2O/c1-6-3-9-5-8-2-7(9)4-10-6/h2,5-6H,3-4H2,1H3 |
InChI Key |
ZRHPLOHEKQVIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C=NC=C2CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between an imidazole derivative and an oxazine precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes .
Comparison with Similar Compounds
Key Insights :
- Halogenated derivatives (e.g., bromo or chloro) exhibit higher reactivity in medicinal chemistry applications, such as targeting cysteine residues in enzymes .
Octahydro vs. Dihydro Oxazine Variants
Key Insights :
- Fully saturated octahydro systems (e.g., pyrido-oxazines) exhibit stronger CNS effects due to improved blood-brain barrier penetration .
- Dihydro variants like the target compound balance rigidity and flexibility, enabling selective interactions with biological targets without excessive CNS side effects .
Fused Heterocyclic Systems
Key Insights :
- The imidazo-oxazine fusion in the target compound combines the electron-rich imidazole ring with the oxazine’s conformational flexibility, enabling dual mechanisms (e.g., enzyme inhibition and DNA intercalation) .
- Benzo-fused oxazines show hypoxia-selective cytotoxicity, while pyridazino-oxazines address drug resistance, highlighting scaffold-dependent therapeutic applications .
Pharmacological and Pharmacokinetic Profiles
- Anticancer Potential: Unlike benzo[b][1,4]oxazines (e.g., hypoxia-targeting derivatives ), the methyl group in 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine may reduce redox-mediated toxicity while retaining DNA-binding affinity .
- CNS Effects: Compared to octahydropyrido-oxazines, the dihydro structure likely minimizes nonspecific CNS depression, making it safer for non-neurological indications .
- Metabolic Stability : The methyl group may slow oxidative metabolism, extending half-life relative to ester or halogenated analogs .
Biological Activity
6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula for 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is . Its structural representation can be depicted as follows:
- Molecular Structure :
- SMILES : C1COCC2=CN=CN21
- InChI : InChI=1S/C6H8N2O/c1-2-9-4-6-3-7-5-8(1)6/h3,5H,1-2,4H2
Biological Activity Overview
Research indicates that 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine exhibits several biological activities including antibacterial, antifungal, and potential anticancer properties.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of imidazo[5,1-C][1,4]oxazine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have shown MIC values ranging from 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Enterococcus faecalis | 16 |
Antifungal Activity
The compound has also demonstrated antifungal properties. In a comparative study:
- Efficacy : The compound showed significant activity against Candida albicans and other fungal strains with MIC values as low as 8 µg/mL .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 8 |
| Compound B | Candida glabrata | 16 |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of imidazo[5,1-C][1,4]oxazine. The results indicated that modifications in the aromatic substituents significantly influenced the antibacterial and antifungal activities. Compounds with electron-donating groups exhibited enhanced potency against both bacterial and fungal strains .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis highlighted that the introduction of specific functional groups at various positions on the imidazo[5,1-C][1,4]oxazine scaffold could optimize its biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
